Product packaging for 2-Propenenitrile, 3-(3-nitrophenyl)-(Cat. No.:CAS No. 31145-08-1)

2-Propenenitrile, 3-(3-nitrophenyl)-

Cat. No.: B13825457
CAS No.: 31145-08-1
M. Wt: 174.16 g/mol
InChI Key: YZJNQXWSVRISBC-DUXPYHPUSA-N
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Description

2-Propenenitrile, 3-(3-nitrophenyl)- is a crystalline solid characterized by a molecular weight of 174.16 g/mol . Its structure, featuring a nitrile group conjugated with a carbon-carbon double bond and a phenyl ring bearing a nitro group at the meta position, underpins its distinct chemical behavior and versatile applications.

Interactive Data Table: Physicochemical Properties of 2-Propenenitrile, 3-(3-nitrophenyl)-

PropertyValue
Molecular Formula C₉H₆N₂O₂
Molecular Weight 174.16 g/mol
CAS Number 31145-08-1
Canonical SMILES C1=CC(=CC(=C1)N+[O-])C=C(C#N)
InChI Key FZJODWJLXAOYQG-UHFFFAOYSA-N

The chemical identity of 2-Propenenitrile, 3-(3-nitrophenyl)- is fundamentally defined by its inclusion in two key functional group classes: nitriles and α,β-unsaturated systems. The nitrile group (-C≡N) is a versatile functional group in organic synthesis, capable of undergoing a variety of transformations to produce amines, carboxylic acids, and other nitrogen-containing heterocycles.

The presence of the α,β-unsaturation, a carbon-carbon double bond conjugated with the electron-withdrawing nitrile group, confers enhanced reactivity upon the molecule. This electronic arrangement makes the β-carbon susceptible to nucleophilic attack through Michael addition reactions. The conjugation also allows for the delocalization of π-electrons, which stabilizes the molecule and influences its spectroscopic properties.

The combination of the nitrile and the α,β-unsaturated system, along with the nitrophenyl moiety, makes 2-Propenenitrile, 3-(3-nitrophenyl)- a valuable and versatile intermediate in organic synthesis. The reactivity of the double bond and the nitrile group allows for a wide range of chemical modifications, enabling the construction of more complex molecular architectures.

The nitrophenyl group is a strong electron-withdrawing group, which further activates the α,β-unsaturated system towards nucleophilic attack. This group can also be chemically modified, for instance, by reduction to an amino group, which opens up further avenues for derivatization and the synthesis of a diverse array of compounds. This multifaceted reactivity allows the molecule to serve as a scaffold for the development of new chemical entities with potential applications in medicinal chemistry and materials science.

Research involving 2-Propenenitrile, 3-(3-nitrophenyl)- and its analogues is often directed towards the synthesis of novel heterocyclic compounds and the exploration of their biological activities. The acrylonitrile (B1666552) scaffold is found in numerous natural products and marketed drugs, highlighting its importance in medicinal chemistry. smolecule.com Derivatives of nitrophenyl-substituted propenenitriles are investigated for a range of potential therapeutic applications.

The primary method for the synthesis of 2-Propenenitrile, 3-(3-nitrophenyl)- is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound (in this case, a nitrile) with a carbonyl compound (an aldehyde or ketone). For the synthesis of the title compound, 3-nitrobenzaldehyde (B41214) is reacted with a compound containing an active methylene group adjacent to a nitrile, such as malononitrile (B47326) or ethyl cyanoacetate. niscpr.res.inunifap.br

The reaction conditions for Knoevenagel condensations can be varied, with different catalysts and solvents being employed to optimize yield and reaction time. Studies have explored the use of various catalysts, including ionic liquids and solid-supported reagents, to facilitate the reaction under mild and environmentally friendly conditions. niscpr.res.injocpr.com

Interactive Data Table: Representative Research Findings on Related Nitrophenyl Acrylonitrile Derivatives

DerivativeResearch FocusKey Finding
Ethyl (E)-3-(3-nitrophenyl)-2-cyanoacrylateSynthesisSynthesized via Knoevenagel condensation with characteristic spectral data (¹H NMR, IR). niscpr.res.in
2-(4-nitrobenzylidene)malononitrileSynthesisInvestigated under mechanochemical (ball milling) Knoevenagel condensation conditions.
3-(Furan-2-yl)acrylonitrile derivativesSynthesisSynthesized using biogenic carbonates as heterogeneous catalysts in solvent-free Knoevenagel reactions. mdpi.com

The academic significance of 2-Propenenitrile, 3-(3-nitrophenyl)- lies in its role as a model compound for studying the reactivity of multifunctional molecules and as a building block for the synthesis of novel compounds. Its study contributes to a deeper understanding of fundamental organic reactions and provides a platform for the development of new synthetic methodologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O2 B13825457 2-Propenenitrile, 3-(3-nitrophenyl)- CAS No. 31145-08-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31145-08-1

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

(E)-3-(3-nitrophenyl)prop-2-enenitrile

InChI

InChI=1S/C9H6N2O2/c10-6-2-4-8-3-1-5-9(7-8)11(12)13/h1-5,7H/b4-2+

InChI Key

YZJNQXWSVRISBC-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C#N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC#N

Origin of Product

United States

Synthetic Methodologies for 2 Propenenitrile, 3 3 Nitrophenyl and Substituted Analogues

Condensation Reactions as Primary Synthetic Routes

The synthesis of 2-Propenenitrile, 3-(3-nitrophenyl)- and related compounds is predominantly achieved through condensation reactions. The most significant of these is the Knoevenagel condensation, a modification of the aldol condensation. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org

Knoevenagel Condensation: Optimization of Reaction Conditions and Catalytic Systems

The Knoevenagel condensation is a versatile and widely utilized method for carbon-carbon bond formation. rsc.orgbhu.ac.in The reaction's efficiency and yield are highly dependent on the optimization of reaction conditions and the selection of an appropriate catalytic system. The synthesis of 2-Propenenitrile, 3-(3-nitrophenyl)- involves the reaction between 3-nitrobenzaldehyde (B41214) (an aromatic aldehyde) and malononitrile (B47326) (an active methylene (B1212753) compound). researchgate.net

The Knoevenagel condensation is classically catalyzed by weak bases, typically amines. wikipedia.org The function of the base is to deprotonate the active methylene compound, generating a resonance-stabilized carbanion or enolate. ajrconline.org This nucleophile then attacks the carbonyl carbon of the aldehyde. Strong bases are generally avoided as they can induce the self-condensation of the aldehyde or ketone reactant. wikipedia.org

Commonly used bases include primary, secondary, and tertiary amines such as piperidine, diethylamine, and dimethylamino-pyridine. wikipedia.orgtandfonline.com The reaction mechanism with a tertiary amine is considered a base-catalyzed aldol condensation, where the amine's primary role is to facilitate the deprotonation of the active methylene group. tandfonline.com Other bases like sodium carbonate (Na₂CO₃), potassium hydroxide (KOH), and sodium hydroxide (NaOH) have also been employed, sometimes under solvent-free "grindstone" conditions. scispace.comresearchgate.net

Table 1: Examples of Base-Catalyzed Knoevenagel Condensation

CatalystReactantsConditionsKey FindingsReference
PiperidineAromatic Aldehydes + Active Methylene CompoundsTypically in organic solvents like ethanolClassic and effective catalyst for the condensation. wikipedia.org wikipedia.org
Tertiary AminesBenzaldehyde + MalononitrileSolvent-freeConsidered a "green" alternative with high yields and short reaction times. tandfonline.com tandfonline.com
KOH or NaOHSubstituted Aldehydes + Malononitrile50-60°C in H₂O/C₂H₅OHEffective inorganic base catalysts for the reaction. researchgate.net researchgate.net
Na₂CO₃Substituted Aldehydes + NitrilesSolvent-free, grindstone methodAn example of a solid-phase, solvent-free green chemistry approach. scispace.com scispace.com

Lewis acids are effective catalysts for the Knoevenagel condensation, functioning by activating the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the active methylene compound. tue.nlnih.gov This approach is particularly useful and can be performed under mild conditions. researchgate.net

A variety of Lewis acid catalysts have been explored, including metal chlorides and triflates. Examples include Niobium(V) chloride (NbCl₅), Lanthanum(III) chloride (LaCl₃), Titanium(IV) chloride (TiCl₄), and Magnesium perchlorate (Mg(ClO₄)₂). researchgate.nettue.nlresearchgate.net The choice of Lewis acid can influence the reaction rate and product yield. For instance, TiCl₄, often used with an amine like pyridine, can facilitate sequential Knoevenagel condensation and cyclization reactions. nih.gov

Table 2: Selected Lewis Acid Catalysts in Knoevenagel Condensation

Lewis Acid CatalystTypical SubstratesKey FeaturesReference
NbCl₅Benzaldehydes and Malononitrile/Ethyl CyanoacetateEfficient protocol for preparing electrophilic alkenes. tue.nl tue.nl
TiCl₄ (with amines)Aromatic Aldehydes and MalonatesCan promote sequential condensation and cyclization. nih.gov nih.gov
Mg(ClO₄)₂Aromatic/Aliphatic Aldehydes and β-DiketonesEffective under mild conditions. researchgate.net researchgate.net
Metal-Organic Frameworks (MOFs)Aldehydes and Active Methylene CompoundsOpen metal sites in MOFs act as Lewis acidic centers. rsc.org rsc.org

In line with the principles of green chemistry, significant research has focused on developing heterogeneous catalysts for the Knoevenagel condensation. scispace.comrsc.org These catalysts offer major advantages, including ease of separation from the reaction mixture, reduced waste generation, and the potential for recycling and reuse. scispace.comrsc.org

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. aston.ac.uk They have emerged as highly efficient heterogeneous catalysts due to their high surface area and tunable active sites. aston.ac.ukrsc.org MOFs with coordinatively unsaturated open metal sites can function as Lewis acidic centers, effectively catalyzing the condensation under mild, ambient conditions. rsc.orgrsc.org For example, ZIF-8 has been shown to be an effective and recyclable catalyst for the condensation of various aromatic aldehydes with active methylene compounds. aston.ac.ukmdpi.com

Nanocatalysts: Nanocatalysts, including magnetic nanoparticles, represent another frontier in heterogeneous catalysis. nih.govnih.gov Their high surface-area-to-volume ratio often leads to enhanced catalytic activity. Magnetic nanocatalysts, in particular, can be easily recovered from the reaction medium using an external magnet, simplifying the workup process. nih.gov These catalysts can be functionalized to provide the necessary active sites for the reaction.

Table 3: Examples of Heterogeneous Catalysts

Catalyst TypeSpecific ExampleKey AdvantagesReference
Metal-Organic Framework (MOF)ZIF-8Interface-active, recyclable for at least six cycles without losing activity. mdpi.com mdpi.com
Metal-Organic Framework (MOF)Cd-CDA-MOFRobust, excellent recyclability, operates under mild and ambient conditions. rsc.org rsc.org
NanocatalystLDH@TRMS@BDSA@CuHigh stability, recyclable, effective in solvent-free conditions. nih.gov nih.gov
Layered Double Hydroxide (LDH)Cu─Mg─Al LDHStructural integrity retained after five cycles, viable alternative to conventional catalysts. researchgate.net researchgate.net

Recent advancements have explored catalyst-free and water-mediated Knoevenagel condensations to enhance the environmental friendliness of the synthesis. rsc.orgrsc.org While some early reports on catalyst-free methods were met with reproducibility concerns, further studies have confirmed that the reaction can proceed without a catalyst, particularly with electron-deficient aldehydes like 4-nitrobenzaldehyde, often requiring elevated temperatures (e.g., 50 °C) in water. rsc.org

Green chemistry approaches also include solvent-free reactions, which can be facilitated by alternative energy sources like microwave irradiation or ultrasound. bhu.ac.innih.gov These methods often lead to shorter reaction times, higher yields, and simpler work-up procedures. bhu.ac.in The use of benign, biodegradable catalysts, such as ammonium bicarbonate, in solvent-free conditions further aligns the synthesis with green chemistry principles. tue.nl

Table 4: Green Chemistry Approaches to Knoevenagel Condensation

MethodologyConditionsKey FeaturesReference
Catalyst-freeWater as solvent, elevated temperature (e.g., 50 °C)Eliminates catalyst cost and separation; environmentally benign solvent. rsc.org rsc.orgresearchgate.net
Ultrasound-assistedSolvent-free, room temperatureRapid, excellent yields, high atom economy. bhu.ac.in bhu.ac.in
Solvent-freeAmmonium bicarbonate catalystAvoids pyridine and piperidine; uses an environmentally benign catalyst. tue.nl tue.nl

Strategic Use of Aromatic Aldehyde and Active Methylene Precursors

The synthesis of 2-Propenenitrile, 3-(3-nitrophenyl)- is a direct result of the strategic selection of its precursors: 3-nitrobenzaldehyde and malononitrile. researchgate.netresearchgate.net

Aromatic Aldehyde (3-Nitrobenzaldehyde): 3-Nitrobenzaldehyde is an organic compound with the formula O₂NC₆H₄CHO. wikipedia.org The aldehyde's carbonyl group provides the electrophilic site for the condensation reaction. The presence of the electron-withdrawing nitro group (-NO₂) in the meta position deactivates the aromatic ring but activates the carbonyl group towards nucleophilic attack, facilitating the Knoevenagel condensation. researchgate.net

Active Methylene Precursor (Malononitrile): Malononitrile (CH₂(CN)₂) is a versatile and highly reactive methylene compound. scispace.comresearchgate.net The methylene protons are significantly acidic due to the strong electron-withdrawing effect of the two adjacent cyano groups. jlu.edu.cn This high acidity allows for easy deprotonation by a weak base to form a stable carbanion, which serves as the potent nucleophile in the reaction. ajrconline.org

The reaction between 3-nitrobenzaldehyde and malononitrile proceeds efficiently, driven by the electrophilic nature of the aldehyde's carbonyl carbon and the nucleophilic character of the carbanion generated from malononitrile. The subsequent dehydration step is thermodynamically favorable, leading to the formation of the stable, conjugated α,β-unsaturated nitrile system of 2-Propenenitrile, 3-(3-nitrophenyl)-. researchgate.net The methodology can be extended to a variety of substituted aromatic aldehydes to produce a library of corresponding cinnamonitrile derivatives. researchgate.netjlu.edu.cn

Advanced Synthetic Approaches

One-Pot and Multicomponent Synthesis Strategies

One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation. tcichemicals.comresearchgate.netresearchgate.net This approach is characterized by high atom economy, time and energy efficiency, and often environmentally benign conditions by minimizing solvent use and purification steps. tcichemicals.comresearchgate.net For the synthesis of 2-Propenenitrile, 3-(3-nitrophenyl)- and its analogues, these strategies typically involve the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group.

A common one-pot synthesis involves the reaction of 3-nitrobenzaldehyde with an active methylene compound, such as malononitrile, in the presence of a catalyst. This reaction can be efficiently carried out under solvent-free conditions, for instance, using microwave irradiation or sonication, to afford the desired product in high yields and short reaction times. bhu.ac.in Various catalysts, including benign ammonium acetate, can be employed to facilitate this transformation. bhu.ac.in

Multicomponent reactions further enhance synthetic efficiency by combining three or more reactants in a single vessel. tcichemicals.com While a direct three-component synthesis of the title compound is less common, related heterocyclic structures can be assembled using MCRs. For example, a one-pot cyclocondensation of an aromatic aldehyde, an amino acid, and thiosemicarbazide in water can yield triazole derivatives. researchgate.net The principles of MCRs are broadly applicable to the synthesis of a wide range of organic compounds, including those with potential biological activity. researchgate.netresearchgate.netmdpi.com

The following table summarizes representative one-pot synthetic approaches relevant to the formation of the cinnamonitrile scaffold.

ReactantsCatalystConditionsProductYieldReference
Benzaldehyde, MalononitrileAmmonium AcetateSonication, Room Temp, 5-7 minBenzylidenemalononitrileHigh bhu.ac.in
3-nitrobenzaldehyde, Acetonitrileα-Diaminoboryl carbanionsOne-pot(Z)-3-(3-nitrophenyl)acrylonitrileNot specified sigmaaldrich.com
Aromatic aldehydes, Substituted acetophenones, Malononitrile, Ammonium acetateTBBDA or PBBSSolvent-free2-amino-3-cyanopyridinesGood to Excellent researchgate.net

TBBDA: N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide; PBBS: poly(N-bromo-N-ethylbenzene-1,3-disulfonamide)

Solvent-Dependent Reaction Outcomes (e.g., Aqueous Media, Organic Solvents)

The choice of solvent can significantly influence the outcome of the synthesis of 2-Propenenitrile, 3-(3-nitrophenyl)- and related compounds, affecting reaction rates, yields, and in some cases, stereoselectivity. The Knoevenagel condensation, a key reaction in this synthesis, has been studied in a variety of solvent systems, ranging from conventional organic solvents to more environmentally friendly media like water.

Organic Solvents:

Traditionally, organic solvents such as ethanol, chloroform, and dimethyl sulfoxide have been employed for Knoevenagel condensations. uctm.edu These solvents are often chosen for their ability to dissolve the reactants and facilitate the reaction. For instance, the condensation of 2-(benzothiazol-2-ylthio)acetonitrile with various aldehydes has been successfully carried out in refluxing ethanol with a catalytic amount of piperidine. nih.gov

Aqueous Media:

With the increasing emphasis on green chemistry, water has gained attention as a desirable solvent for organic reactions. Performing Knoevenagel condensations in water offers several advantages, including low cost, non-flammability, and reduced environmental impact. Catalysts such as K2Ce(PO4)2 have been shown to be effective for the condensation of aldehydes with malononitrile in water, demonstrating good substrate compatibility and catalyst reusability. researchgate.net

Solvent-Free Conditions:

In some cases, the reaction can be conducted under solvent-free conditions, which aligns with the principles of green chemistry by minimizing waste. researchgate.net Mechanochemical methods, such as ball milling, have been used for the Knoevenagel condensation of benzaldehyde derivatives with malononitrile in the absence of any solvent or catalyst. researchgate.net Microwave-assisted and sonochemical methods also often employ solvent-free or minimal solvent conditions, leading to high yields in short reaction times. bhu.ac.in

The table below illustrates the effect of different solvent systems on the Knoevenagel condensation.

AldehydeActive Methylene CompoundCatalyst/ConditionsSolventProductYield
BenzaldehydeMalononitrileCeZrO4-δNot specifiedBenzylidenemalononitrileNot specified
BenzaldehydeMalononitrileFe3O4@RF/DABCOSolvent-free, Room TempBenzylidenemalononitrileHigh
BenzaldehydeMalononitrileAmmonium Acetate/SonicationSolvent-freeBenzylidenemalononitrileHigh
Furan-2-carbaldehyde2-(benzothiazol-2-ylthio)acetonitrilePiperidine/RefluxEthanol(E)-3-(furan-2-yl)-2-(benzothiazol-2-ylthio)acrylonitrileNot specified
AldehydesMalononitrileK2Ce(PO4)2WaterBenzylidenemalononitrilesNot specified

Considerations for Stereochemical Control (e.g., E/Z Isomerism)

The Knoevenagel condensation used to synthesize 2-Propenenitrile, 3-(3-nitrophenyl)- can result in the formation of E and Z stereoisomers due to the creation of a carbon-carbon double bond. The control of this stereochemistry is a crucial aspect of the synthesis, as the different isomers can exhibit distinct physical, chemical, and biological properties.

The stereochemical outcome of the reaction is influenced by several factors, including the structure of the reactants, the nature of the catalyst, the solvent, and the reaction temperature. In many instances, the Knoevenagel condensation shows a high degree of stereoselectivity, often favoring the thermodynamically more stable E-isomer.

For example, the condensation of 2-(benzothiazol-2-ylthio)acetonitrile with furan-2-carbaldehyde or thiophene-2-carbaldehyde leads exclusively to the formation of the E-isomers. nih.gov However, when benzaldehyde or para-substituted benzaldehydes with electron-donating groups are used, a mixture of E/Z isomers is obtained, with the E-isomer being the major product. nih.gov In contrast, the condensation of furan-2-carbaldehyde with 1-(benzothiazol-2'-ylthio)propan-2-one yields the Z-isomer exclusively. nih.gov

Mechanochemical synthesis has also been shown to be highly stereoselective, leading to the formation of E-isomers of oxindoles. researchgate.net Furthermore, a one-pot synthesis of nitrophenyl (Z)-acrylonitriles from 2-nitrobenzaldehydes and acetonitrile has been reported to be stereoselective for the Z-isomer. sigmaaldrich.com

The following table provides examples of stereochemical outcomes in the synthesis of related acrylonitrile (B1666552) derivatives.

ReactantsCatalyst/ConditionsProduct(s)Stereochemical OutcomeReference
2-(benzothiazol-2-ylthio)acetonitrile, Furan-2-carbaldehydePiperidine/Reflux in Ethanol(E)-3-(furan-2-yl)-2-(benzothiazol-2-ylthio)acrylonitrileExclusive E-isomer nih.gov
2-(benzothiazol-2-ylthio)acetonitrile, BenzaldehydePiperidine/Reflux in Ethanol(E/Z)-3-phenyl-2-(benzothiazol-2-ylthio)acrylonitrileMixture of E and Z isomers, predominantly E nih.gov
1-(benzothiazol-2'-ylthio)propan-2-one, Furan-2-carbaldehydeNot specified(Z)-3-(benzothiazol-2'-ylthio)-4-(furan-2''-yl)-3-buten-2-oneExclusive Z-isomer nih.gov
2-nitrobenzaldehydes, Acetonitrileα-Diaminoboryl carbanionsnitrophenyl (Z)-acrylonitrilesStereoselective for Z-isomer sigmaaldrich.com
Fluorinated benzaldehydes, MalononitrileMechanochemical (ball milling)2-(fluorobenzylidene)malononitrilesHighly stereoselective for E-isomers researchgate.net

Chemical Transformations and Reactivity Profiling of 2 Propenenitrile, 3 3 Nitrophenyl

Reactions of the Nitrile Functional Group

The nitrile group (C≡N) in 2-Propenenitrile, 3-(3-nitrophenyl)- is a versatile functional group that undergoes a variety of chemical transformations. Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen atom.

Nucleophilic Additions to the Cyano Moiety

The carbon-nitrogen triple bond in the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. openstax.orglibretexts.org This reactivity is analogous to that of a carbonyl group. openstax.org Nucleophilic addition to the nitrile can lead to the formation of various functional groups, including amines and ketones.

One of the most significant reactions of nitriles is their reduction to primary amines. openstax.orgchemistrysteps.com This transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org The reaction proceeds through the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion intermediate. A second hydride addition, followed by an aqueous workup, yields the primary amine. libretexts.org Alternatively, catalytic hydrogenation using hydrogen gas with metal catalysts such as palladium, platinum, or Raney nickel can also effect the reduction of nitriles to primary amines. libretexts.orgwikipedia.org

Another important nucleophilic addition reaction involves Grignard reagents (RMgX). The addition of a Grignard reagent to the nitrile group, followed by hydrolysis, yields a ketone. openstax.orglibretexts.org The reaction proceeds by the nucleophilic attack of the carbanion from the Grignard reagent on the nitrile carbon, forming an imine anion which is then hydrolyzed to the corresponding ketone. chemistrysteps.com

Nitriles can also be hydrolyzed to carboxylic acids in the presence of acid or base. chemistrysteps.comlibretexts.org In acidic conditions, the nitrile nitrogen is protonated, activating the carbon towards nucleophilic attack by water. chemistrysteps.com This leads to the formation of an amide intermediate, which is further hydrolyzed to the carboxylic acid. libretexts.org Under basic conditions, the hydroxide ion acts as the nucleophile, attacking the nitrile carbon to form an imine anion, which is then protonated and tautomerizes to an amide. openstax.org Subsequent hydrolysis of the amide yields the carboxylate salt. chemistrysteps.com

The following table summarizes the outcomes of various nucleophilic additions to the cyano moiety:

ReagentProduct
LiAlH₄, then H₂OPrimary Amine (R-CH₂NH₂)
H₂/Catalyst (Pd, Pt, Ni)Primary Amine (R-CH₂NH₂)
R'MgX, then H₃O⁺Ketone (R-CO-R')
H₃O⁺, heatCarboxylic Acid (R-COOH)
OH⁻, H₂O, heatCarboxylate Salt (R-COO⁻)

The reactivity of the nitrile group in 2-Propenenitrile, 3-(3-nitrophenyl)- towards nucleophiles is a cornerstone of its synthetic utility, providing pathways to a diverse range of compounds.

Cycloaddition Reactions for Heterocycle Formation

The nitrile functional group of 2-Propenenitrile, 3-(3-nitrophenyl)- can participate in cycloaddition reactions, which are powerful methods for the synthesis of heterocyclic compounds. These reactions involve the concerted or stepwise formation of a cyclic molecule from two or more unsaturated molecules.

[3+2] Cycloadditions with Azides to Form Tetrazoles

The [3+2] cycloaddition reaction between a nitrile and an azide is a well-established method for the synthesis of tetrazoles. In this reaction, the nitrile acts as a dipolarophile, reacting with the 1,3-dipole of the azide. The reaction of 2-Propenenitrile, 3-(3-nitrophenyl)- with an azide, such as sodium azide, would be expected to yield a 5-substituted tetrazole derivative. This transformation is often facilitated by the presence of a Lewis acid or by performing the reaction at elevated temperatures. The resulting tetrazole ring is a significant pharmacophore in medicinal chemistry.

[3+2] Cycloadditions with Azomethine Imines to Form Pyrazolidine Derivatives

Azomethine imines are 1,3-dipoles that can also undergo [3+2] cycloaddition reactions with nitriles to form five-membered heterocyclic rings. The reaction of 2-Propenenitrile, 3-(3-nitrophenyl)- with an azomethine imine would lead to the formation of a pyrazolidine derivative. These reactions can be promoted by thermal or photochemical conditions and can exhibit a high degree of stereoselectivity.

Regiochemical and Diastereoselective Outcomes in Cycloadditions

The regiochemistry and diastereoselectivity of cycloaddition reactions involving 2-Propenenitrile, 3-(3-nitrophenyl)- are influenced by both steric and electronic factors. The electron-withdrawing nature of the 3-nitrophenyl group and the cyano group can affect the electron density of the double bond and the nitrile, thereby influencing the orientation of the dipole addition.

In the case of [3+2] cycloadditions, the relative orientation of the substituents on the newly formed heterocyclic ring is a critical aspect. For instance, in the reaction with azomethine imines, the stereochemical outcome can be controlled by the choice of chiral catalysts or by the inherent stereochemistry of the reactants. The formation of specific diastereomers can be favored, leading to the synthesis of enantiomerically enriched products. The precise control over these selective outcomes is a key area of research in synthetic organic chemistry.

Transformations of the Nitroaromatic Moiety

The nitroaromatic moiety of 2-Propenenitrile, 3-(3-nitrophenyl)- is a key functional group that can undergo a range of chemical transformations, significantly altering the properties and potential applications of the molecule. The most common and synthetically useful transformation of the nitro group is its reduction to an amino group.

The reduction of the nitro group can be achieved using a variety of reducing agents, and the choice of reagent can sometimes allow for the selective reduction of the nitro group in the presence of other reducible functional groups, such as the nitrile or the alkene.

Common methods for the reduction of nitroarenes include:

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This method is generally efficient and clean, producing water as the only byproduct.

Metal-Acid Systems: A classic method for nitro group reduction involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl).

Transfer Hydrogenation: In this method, a source of hydrogen other than H₂ gas is used. Common hydrogen donors include hydrazine (N₂H₄), cyclohexene, or formic acid, often in the presence of a catalyst like palladium on carbon (Pd/C).

Other Reducing Agents: Reagents like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be employed for the reduction of nitroarenes to anilines.

The reduction of the nitro group in 2-Propenenitrile, 3-(3-nitrophenyl)- would yield 3-(3-aminophenyl)-2-propenenitrile. This transformation introduces a nucleophilic amino group, which can then be further functionalized through reactions such as acylation, alkylation, diazotization, and coupling reactions, opening up a vast array of synthetic possibilities.

The following table summarizes some common reagents used for the reduction of the nitroaromatic moiety:

ReagentProduct
H₂, Pd/C3-(3-aminophenyl)-2-propenenitrile
Fe, HCl3-(3-aminophenyl)-2-propenenitrile
Sn, HCl3-(3-aminophenyl)-2-propenenitrile
Na₂S₂O₄3-(3-aminophenyl)-2-propenenitrile
SnCl₂3-(3-aminophenyl)-2-propenenitrile

The ability to selectively transform the nitro group provides a powerful tool for the synthesis of a wide range of derivatives of 2-Propenenitrile, 3-(3-nitrophenyl)- with diverse chemical and physical properties.

Reduction Reactions of the Nitro Group

The nitro group of 2-Propenenitrile, 3-(3-nitrophenyl)- is susceptible to reduction, a common and crucial transformation in the synthesis of various nitrogen-containing compounds. This reaction typically involves the conversion of the nitro group (-NO₂) to an amino group (-NH₂), yielding 3-(3-aminophenyl)-2-propenenitrile.

A variety of reducing agents can be employed to achieve this transformation. masterorganicchemistry.comwikipedia.org Catalytic hydrogenation using metal catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel in the presence of hydrogen gas is a widely used method. masterorganicchemistry.com Alternatively, metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media can also effectively reduce the nitro group. masterorganicchemistry.com

The choice of reducing agent can sometimes allow for chemoselective reduction, where the nitro group is reduced in the presence of other reducible functional groups, such as the carbon-carbon double bond in the propenenitrile moiety. For instance, certain catalytic systems can selectively reduce the nitro group without affecting the α,β-unsaturated system. organic-chemistry.org This selectivity is highly valuable in multi-step syntheses.

The reduction can also proceed through intermediate stages. Under specific conditions, the nitro group can be partially reduced to a hydroxylamine (-NHOH) or a nitroso (-NO) group. wikipedia.orggoogle.com For example, the use of zinc dust in the presence of ammonium chloride can lead to the formation of the corresponding hydroxylamine. wikipedia.org

Table 1: Common Reagents for Nitro Group Reduction

Reagent/Catalyst Product
H₂, Pd/C Amine
Fe, HCl Amine
Sn, HCl Amine
Zn, NH₄Cl Hydroxylamine

Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Ring

The phenyl ring of 2-Propenenitrile, 3-(3-nitrophenyl)- can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the presence of the nitro group and the propenenitrile substituent significantly influences the ring's reactivity and the position of substitution.

Electrophilic Aromatic Substitution:

The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. masterorganicchemistry.comyoutube.com This is due to its strong electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. masterorganicchemistry.com The propenenitrile group is also generally considered to be deactivating and meta-directing. Therefore, electrophilic substitution on 2-Propenenitrile, 3-(3-nitrophenyl)- would be expected to occur at the positions meta to both substituents, if at all. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com However, the highly deactivated nature of the ring makes these reactions challenging to perform.

Nucleophilic Aromatic Substitution:

Conversely, the presence of a strong electron-withdrawing group like the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNA_r). libretexts.orgpressbooks.publibretexts.org For a nucleophilic attack to occur, there must be a suitable leaving group on the ring, typically a halide, and the electron-withdrawing group must be positioned ortho or para to it. libretexts.orgpressbooks.pub In the case of 2-Propenenitrile, 3-(3-nitrophenyl)-, if a leaving group were present at an ortho or para position relative to the nitro group, the molecule would be susceptible to nucleophilic attack. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub

Reactivity of the α,β-Unsaturated System

The α,β-unsaturated nitrile system in 2-Propenenitrile, 3-(3-nitrophenyl)- is a key site of reactivity, participating in various addition reactions.

Addition Reactions to the Olefinic Double Bond

The carbon-carbon double bond in the propenenitrile moiety is electron-deficient due to the electron-withdrawing effects of the nitrile group and the nitrophenyl ring. This makes it susceptible to attack by nucleophiles. However, it can also undergo electrophilic addition reactions, similar to other alkenes. libretexts.orglibretexts.orgmsu.edu

In electrophilic addition, an electrophile adds to the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.orgrutgers.edu The regioselectivity of this addition is governed by the stability of the resulting carbocation. For instance, the addition of hydrogen halides (HX) would proceed by protonation of the double bond to form the more stable carbocation, followed by the attack of the halide ion. msu.edu

Hydrogenation of the double bond can also be achieved, typically using catalytic hydrogenation, which would saturate the propenenitrile side chain. msu.edu

Derivatization through Michael-Type Additions

The electron-deficient nature of the β-carbon in the α,β-unsaturated nitrile system makes 2-Propenenitrile, 3-(3-nitrophenyl)- an excellent Michael acceptor. ijsdr.org In a Michael addition, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system. ijsdr.org A wide variety of nucleophiles can be used as Michael donors, including enolates, amines, and thiols.

This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, allowing for the synthesis of a diverse array of functionalized molecules. ijsdr.org For example, the reaction with a ketone or aldehyde enolate would lead to the formation of a 1,5-dicarbonyl compound or a related structure. Asymmetric Michael additions, using chiral catalysts, can be employed to produce enantiomerically enriched products, which is of significant importance in the synthesis of biologically active molecules. researchgate.net

Table 2: Examples of Michael Donors for Addition to 2-Propenenitrile, 3-(3-nitrophenyl)-

Michael Donor Type of Bond Formed
Enolate Carbon-Carbon
Amine Carbon-Nitrogen
Thiol Carbon-Sulfur
Malonate Ester Carbon-Carbon

Synthesis of Complex Molecular Scaffolds and Derivatives

Incorporation into Porphyrin Systems

Porphyrins are a class of macrocyclic compounds with significant applications in various fields, including medicine and materials science. The synthesis of porphyrins often involves the condensation of pyrroles with aldehydes. nih.gov 2-Propenenitrile, 3-(3-nitrophenyl)- possesses a reactive aldehyde precursor (3-nitrobenzaldehyde) which can be used in porphyrin synthesis.

While 2-Propenenitrile, 3-(3-nitrophenyl)- itself is not directly used, its structural motif can be incorporated into porphyrin systems. For instance, 3-nitrobenzaldehyde (B41214), the precursor to the title compound, can be condensed with pyrrole under acidic conditions to form tetrakis(3-nitrophenyl)porphyrin. nih.gov The resulting porphyrin can then be further functionalized. The nitro groups on the phenyl rings of the porphyrin can be reduced to amino groups, providing sites for further derivatization.

The α,β-unsaturated nitrile functionality could also potentially be introduced onto a pre-formed porphyrin scaffold through various synthetic strategies, leading to novel porphyrin derivatives with unique electronic and photophysical properties.

Formation of Indole and Benzimidazole Derivatives

The structural framework of 2-Propenenitrile, 3-(3-nitrophenyl)- suggests its potential as a precursor for the synthesis of nitrogen-containing heterocyclic compounds like indoles and benzimidazoles. A key synthetic strategy for benzimidazole formation involves the reductive cyclization of ortho-substituted nitroaromatics.

One established method for synthesizing 2-substituted benzimidazoles is the one-step reaction of o-nitroanilines with aldehydes in the presence of a reducing agent such as sodium dithionite (Na₂S₂O₄) organic-chemistry.org. This process involves the reduction of the nitro group to an amine, which then undergoes condensation with the aldehyde and subsequent cyclization. While direct use of 2-Propenenitrile, 3-(3-nitrophenyl)- in this reaction is not explicitly detailed in the reviewed literature, a plausible pathway can be envisioned. The reaction of an o-phenylenediamine with 2-Propenenitrile, 3-(3-nitrophenyl)- under reductive conditions could theoretically lead to benzimidazole derivatives. The nitro group would be reduced to an amine, which could then participate in a cyclization reaction.

Another relevant approach is the reductive cyclization of compounds like 3-nitro-4-(phenylamino)benzoic acid, which, under basic conditions with sodium borohydride, can yield benzimidazole derivatives instead of the expected phenazines researchgate.net. This highlights the favorability of the benzimidazole ring formation through intramolecular cyclization involving a reduced nitro group. The synthesis of N-substituted 2-(cyanomethyl)-benzimidazoles has also been achieved through the reduction of precursor nitro compounds, followed by cyclocondensation nih.gov.

The table below summarizes representative benzimidazole derivatives synthesized through methods involving reductive cyclization or condensation, illustrating the general applicability of these strategies.

Starting MaterialsReaction ConditionsProductYieldReference
o-Nitroaniline, AldehydeNa₂S₂O₄, Ethanol, Heat2-Substituted BenzimidazoleGood to Excellent organic-chemistry.org
3-Nitro-4-(phenylamino)benzoic acidNaBH₄, NaOH, Alcohol2-Alkyl-1-phenylbenzimidazole-5-carboxylic acidNot specified researchgate.net
N-substituted o-nitroaniline derivative1. SnCl₂·2H₂O, MeOH; 2. 2-Cyanoacetamide, High Temp.N-substituted 2-(cyanomethyl)-benzimidazoleModerate nih.gov

For indole synthesis, the Fischer indole synthesis is a classic method, which involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions mdpi.com. The applicability of 2-Propenenitrile, 3-(3-nitrophenyl)- as a substrate in such a reaction would require its conversion into a suitable ketone or aldehyde equivalent and reaction with a hydrazine, a pathway that is not directly reported.

Synthesis of Ferrocenyl-Acrylonitrile Analogues

Analogues of 2-Propenenitrile, 3-(3-nitrophenyl)- can be synthesized to incorporate different functional groups, such as organometallic moieties like ferrocene. The synthesis of ferrocenyl-acrylonitrile derivatives is often achieved through the Knoevenagel condensation.

A specific analogue, (E)-3-Ferrocenyl-2-(3-nitrophenyl)acrylonitrile, has been synthesized via the Knoevenagel condensation of ferrocenecarboxaldehyde with 3-nitrophenylacetonitrile. This reaction highlights a method for modifying the acrylonitrile (B1666552) backbone. The general procedure involves reacting the aldehyde and the active methylene (B1212753) compound in the presence of a basic catalyst.

The table below details the synthesis of a representative ferrocenyl-acrylonitrile analogue.

Reactant 1Reactant 2Catalyst/SolventProductYield
Ferrocenecarboxaldehyde3-Nitrophenylacetonitrile5% Sodium methoxide in Methanol(E)-3-Ferrocenyl-2-(3-nitrophenyl)acrylonitrileNot specified in abstract

This synthetic route provides access to a class of compounds where the electronic and steric properties can be tuned by changing the substituents on both the ferrocenyl and phenyl rings, allowing for the exploration of novel materials and compounds with potentially interesting properties.

Exploration of Chemical Structure-Reactivity Correlations

The reactivity of 2-Propenenitrile, 3-(3-nitrophenyl)- is significantly influenced by the electronic properties of its constituent functional groups, namely the nitro (NO₂) and cyano (CN) groups. Both are strong electron-withdrawing groups, which profoundly affects the electron distribution across the molecule and dictates its chemical behavior.

The electron-withdrawing nature of the nitro and cyano groups has several key consequences:

Activation of the α-Carbon: The protons on the carbon atom adjacent to the cyano group (the α-carbon in the corresponding acetonitrile precursor) are highly acidic. This increased acidity facilitates the formation of a carbanion in the presence of a base, which is a crucial step in reactions like the Knoevenagel condensation.

Electrophilicity of the Double Bond: The conjugated system is polarized, making the β-carbon of the propenenitrile moiety susceptible to nucleophilic attack (Michael addition).

Carbanion Stabilization: In the case of the related (4-nitrophenyl)acetonitrile, studies have shown that upon deprotonation, the resulting carbanionic charge is extensively delocalized over the entire molecule. The negative charge is shared between the carbanionic center, the phenylene ring, and importantly, the nitro and cyano groups researchgate.net. This delocalization results in significant stabilization of the carbanion intermediate, which lowers the activation energy for reactions involving its formation. This stabilization is accompanied by a "quinoidization" of the phenyl ring, reflecting the substantial redistribution of electrons researchgate.net.

The table below summarizes the key structural features and their impact on the reactivity of nitrophenyl-acrylonitrile systems.

Structural FeatureElectronic EffectImpact on Reactivity
Nitro (NO₂) GroupStrongly electron-withdrawing (inductive and resonance)Increases acidity of α-protons; Stabilizes carbanion intermediates; Activates the aromatic ring for nucleophilic substitution.
Cyano (CN) GroupStrongly electron-withdrawing (inductive and resonance)Increases acidity of α-protons; Stabilizes carbanion intermediates; Acts as an electrophilic site.
Conjugated π-SystemAllows for delocalization of chargeFacilitates charge distribution in intermediates and transition states; Makes the β-carbon electrophilic.

These structure-reactivity correlations are fundamental to understanding the chemical transformations of 2-Propenenitrile, 3-(3-nitrophenyl)- and for designing synthetic routes that leverage its inherent electronic properties.

Advanced Spectroscopic and Crystallographic Methodologies for Characterization

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule. These methods probe the vibrational energy levels of molecules, which are sensitive to bond strength, molecular geometry, and intermolecular interactions.

A prominent feature in the IR spectrum is the sharp and intense absorption band corresponding to the nitrile (C≡N) stretching vibration. In a structurally similar compound, (E)-2-(4-hydroxyphenyl)-3-(4-nitrophenyl)acrylonitrile, this band is observed at 2227 cm⁻¹. google.com Therefore, a comparable absorption is anticipated for 2-Propenenitrile, 3-(3-nitrophenyl)- in the region of 2240-2210 cm⁻¹.

The nitro group (NO₂) gives rise to two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. These are typically observed in the ranges of 1560-1520 cm⁻¹ and 1360-1320 cm⁻¹, respectively. The aromatic C-H stretching vibrations of the nitrophenyl ring are expected to appear above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are found in the 900-690 cm⁻¹ region. For a meta-substituted benzene (B151609) ring, characteristic bands are expected around 880-800 cm⁻¹ and 780-720 cm⁻¹.

The α,β-unsaturated system gives rise to C=C stretching vibrations, which are typically found in the 1650-1600 cm⁻¹ region. The vinyl C-H stretching vibrations are also expected above 3000 cm⁻¹. The trans-configuration of the alkene protons would result in a strong out-of-plane C-H bending vibration in the 990-960 cm⁻¹ range.

Table 1: Predicted Infrared (IR) and Raman Active Functional Group Vibrations for 2-Propenenitrile, 3-(3-nitrophenyl)-

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitrile (C≡N)Stretching2240-2210
Nitro (NO₂)Asymmetric Stretching1560-1520
Symmetric Stretching1360-1320
Alkene (C=C)Stretching1650-1600
Aromatic (C=C)Stretching1600-1450
Vinyl (C-H)Stretching>3000
Out-of-plane Bending (trans)990-960
Aromatic (C-H)Stretching>3000
Out-of-plane Bending900-690

Note: The data in this table is based on typical ranges for the specified functional groups and data from analogous compounds.

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to IR spectroscopy. The nitrile and the symmetric nitro stretching vibrations are expected to give rise to strong Raman signals due to the significant change in polarizability during these vibrations. The aromatic ring vibrations are also typically strong in the Raman spectrum.

A powerful approach to vibrational spectral analysis involves the correlation of experimentally observed frequencies with those predicted from quantum chemical calculations. Density Functional Theory (DFT) methods are commonly employed for this purpose. By optimizing the molecular geometry and calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated.

For a definitive analysis of 2-Propenenitrile, 3-(3-nitrophenyl)-, a computational study would be invaluable. The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, a scaling factor is typically applied to the computed frequencies to improve the agreement with the experimental data. A detailed comparison between the scaled theoretical and experimental vibrational spectra would allow for a more precise and confident assignment of the fundamental vibrational modes, including complex fingerprint region vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, spin-spin coupling constants, and various 2D correlation experiments, the precise connectivity and stereochemistry of a molecule can be determined.

The ¹H NMR spectrum of 2-Propenenitrile, 3-(3-nitrophenyl)- is expected to provide key information about the electronic environment of the protons and their spatial relationships. Based on the analysis of a closely related compound, ethyl 2-cyano-3-(3-nitrophenyl)acrylate, the following proton chemical shifts and coupling patterns can be anticipated.

The protons of the nitrophenyl ring will appear in the aromatic region of the spectrum, typically between δ 7.5 and 8.5 ppm. The meta-substitution pattern will give rise to a complex splitting pattern. The proton ortho to the nitro group is expected to be the most deshielded.

The two vinylic protons will form an AX or AB spin system, depending on the difference in their chemical shifts. For a trans-configuration, a large vicinal coupling constant (³J) of approximately 16 Hz is expected. The proton on the carbon adjacent to the nitrophenyl group (β-proton) will likely resonate at a lower field compared to the proton on the carbon bearing the nitrile group (α-proton) due to the deshielding effect of the aromatic ring.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 2-Propenenitrile, 3-(3-nitrophenyl)-

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-α (vinyl)~6.5 - 7.0Doublet³J ≈ 16
H-β (vinyl)~7.5 - 8.0Doublet³J ≈ 16
Aromatic H~7.5 - 8.5Multiplet

Note: The data in this table is estimated based on the analysis of structurally similar compounds.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization of the carbon atoms and the electronic effects of the substituents.

The nitrile carbon is expected to appear in the range of δ 115-120 ppm. The carbons of the vinyl group will resonate in the alkene region of the spectrum (δ 100-150 ppm). The carbon atom bonded to the nitrile group (α-carbon) will likely be at a higher field than the carbon bonded to the aromatic ring (β-carbon).

The aromatic carbons will give rise to several signals in the region of δ 120-150 ppm. The carbon atom bearing the nitro group will be significantly deshielded. The application of DEPT (Distortionless Enhancement by Polarization Transfer) experiments can aid in distinguishing between CH, CH₂, and quaternary carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Propenenitrile, 3-(3-nitrophenyl)-

CarbonPredicted Chemical Shift (δ, ppm)
C≡N115-120
C-α (vinyl)100-110
C-β (vinyl)140-150
Aromatic C120-150
Aromatic C-NO₂145-155

Note: The data in this table is estimated based on the analysis of structurally similar compounds.

While 1D NMR provides a wealth of information, complex molecules often require the use of advanced 2D NMR techniques for complete structural elucidation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would unequivocally establish the connectivity between the two vinylic protons through their cross-peak. It would also reveal the coupling network within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the signals in the ¹H and ¹³C NMR spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can be used to determine the stereochemistry of the double bond. For the trans-isomer, a NOE correlation would be expected between the β-proton and the ortho-protons of the nitrophenyl ring. The absence of a strong NOE between the α and β protons would further support a trans-configuration.

Mass Spectrometry

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. This technique is indispensable for determining the molecular weight and elucidating the structure of compounds like 2-Propenenitrile, 3-(3-nitrophenyl)-.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a compound. For 2-Propenenitrile, 3-(3-nitrophenyl)-, which has a molecular formula of C₉H₆N₂O₂, the exact mass is a critical piece of data for its unequivocal identification. The calculated monoisotopic mass is 174.042927438 g/mol . This precise measurement allows chemists to distinguish it from other compounds that might have the same nominal mass but different elemental compositions.

Fragmentation Pathway Analysis for Structural Information

In mass spectrometry, particularly under electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation. While specific experimental fragmentation data for 2-Propenenitrile, 3-(3-nitrophenyl)- is not extensively published, a plausible pathway can be predicted based on the known behavior of related chemical structures, such as nitroaromatic compounds and cinnamonitriles. chemguide.co.ukwikipedia.orgyoutube.com

The molecular ion ([M]⁺˙) would be observed at m/z 174. Key fragmentation steps would likely involve the nitro group and the propenenitrile chain:

Loss of Nitrogen Monoxide (NO): A common fragmentation for aromatic nitro compounds is the loss of a neutral NO radical (30 Da), which would lead to a fragment ion at m/z 144. youtube.com

Loss of Nitrogen Dioxide (NO₂): The cleavage of the C-N bond can result in the loss of a neutral NO₂ radical (46 Da), producing a significant peak at m/z 128, corresponding to the 3-vinylphenyl-acrylonitrile cation. youtube.com

Formation of Phenyl Cation: The fragment at m/z 128 could further lose the acrylonitrile (B1666552) group to yield a phenyl cation fragment at m/z 77. This is a very common fragment for monosubstituted benzene rings. youtube.com

Loss of Acetylene (B1199291): The phenyl cation at m/z 77 often undergoes further fragmentation by losing acetylene (C₂H₂, 26 Da), resulting in a characteristic ion at m/z 51. youtube.com

X-ray Diffraction Crystallography

Following a comprehensive search of scientific literature and crystallographic databases, no publicly available single-crystal X-ray diffraction data for 2-Propenenitrile, 3-(3-nitrophenyl)- could be located. The determination of crystallographic parameters such as the crystal system, space group, unit cell dimensions, molecular geometry (bond lengths and angles), and intermolecular interactions requires experimental analysis of a suitable single crystal, and this information does not appear to have been published. Therefore, the detailed subsections below cannot be completed.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Data not available in published literature.

Analysis of Molecular Conformation and Geometric Parameters (Bond Lengths, Bond Angles, Torsion Angles)

Data not available in published literature.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Data not available in published literature.

Studies on Crystal Packing and Solid-State Architecture

The solid-state architecture of crystalline materials is dictated by the intricate network of intermolecular interactions, which govern the three-dimensional arrangement of molecules. While a specific single-crystal X-ray diffraction study for 2-Propenenitrile, 3-(3-nitrophenyl)- is not publicly available, a comprehensive understanding of its potential crystal packing and solid-state architecture can be inferred from the crystallographic analysis of closely related acrylonitrile derivatives. These studies reveal common packing motifs and intermolecular interactions that are likely to be influential in the crystal structure of the title compound.

In many substituted acrylonitrile compounds, molecules are arranged in a columnar packing mode. nih.gov Within these columns, various intermolecular forces are at play. For instance, the nitrile group is a good hydrogen bond acceptor, and C-H···N interactions are a common feature, often linking molecules into chains or more complex networks. nih.gov The aromatic rings provide sites for C-H···π interactions, where a hydrogen atom from one molecule interacts with the π-electron cloud of a neighboring phenyl ring.

Furthermore, the nitro group introduces strong electronic effects and the potential for additional intermolecular contacts. The oxygen atoms of the nitro group can act as hydrogen bond acceptors, participating in C-H···O interactions. In the solid state of related nitro-substituted compounds, these interactions are crucial in stabilizing the crystal packing.

The relative positioning of the nitro group on the phenyl ring (ortho, meta, or para) can significantly influence the resulting solid-state architecture. Studies on positional isomers of other acrylonitrile derivatives have shown that even subtle changes in molecular structure can lead to different crystal systems and space groups. frontiersin.org For example, while one isomer might crystallize in a monoclinic system, another might adopt a triclinic arrangement, driven by the optimization of intermolecular packing forces. frontiersin.org

Table 1: Potential Intermolecular Interactions in the Crystal Structure of 2-Propenenitrile, 3-(3-nitrophenyl)-

Interaction TypeDonorAcceptorPotential Role in Crystal Packing
Hydrogen BondingC-H (aromatic/vinylic)N (cyano)Formation of molecular chains and networks
C-H (aromatic/vinylic)O (nitro)Stabilization of layered or 3D structures
π-Interactionsπ-system (phenyl ring)π-system (phenyl ring)π-π stacking, contributing to columnar arrangements
C-Hπ-system (phenyl ring)C-H···π interactions, linking molecules

Table 2: Crystallographic Data for a Structurally Related Acrylonitrile Derivative, (Z)-3-(4-(pyridin-2-yl)phenyl)-2-(m-tolyl)acrylonitrile frontiersin.org

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.3456 (4)
b (Å)13.4567 (5)
c (Å)15.6789 (6)
α (°)90
β (°)109.87 (3)
γ (°)90
Volume (ų)2445.6 (15)
Z4

Note: This data is for a related compound and is provided for illustrative purposes to indicate typical crystallographic parameters for this class of molecules. The actual crystallographic data for 2-Propenenitrile, 3-(3-nitrophenyl)- may differ.

Computational Chemistry and Theoretical Investigations of 2 Propenenitrile, 3 3 Nitrophenyl

Quantum Mechanical Studies for Molecular Properties

Quantum mechanical calculations are pivotal in elucidating the intrinsic properties of a molecule. For 2-Propenenitrile, 3-(3-nitrophenyl)-, these studies would offer a granular view of its geometry, electronic nature, and spectroscopic signatures.

The initial step in a computational study involves determining the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For 2-Propenenitrile, 3-(3-nitrophenyl)-, this process would likely be performed using Density Functional Theory (DFT), a robust method for predicting molecular structures. The optimization would reveal critical bond lengths, bond angles, and dihedral angles.

Conformational analysis would further explore the molecule's flexibility, particularly rotation around the single bonds. This would identify various low-energy conformers and the energy barriers between them, providing a comprehensive picture of the molecule's structural landscape.

Table 1: Predicted Optimized Geometrical Parameters for 2-Propenenitrile, 3-(3-nitrophenyl)-

ParameterPredicted Value
C-C (alkene)~1.34 Å
C-C (phenyl-alkene)~1.47 Å
C≡N (nitrile)~1.15 Å
C-N (nitro)~1.48 Å
N=O (nitro)~1.22 Å
C-C-C (angle)~120°
C-C-N (angle)~178°

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

For 2-Propenenitrile, 3-(3-nitrophenyl)-, the HOMO is expected to be localized primarily on the π-system of the propenenitrile and phenyl groups, indicating these are the likely sites of electron donation. Conversely, the LUMO would likely be centered on the electron-withdrawing nitro group, marking it as the primary site for accepting electrons. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Predicted Frontier Orbital Energies and Related Properties for 2-Propenenitrile, 3-(3-nitrophenyl)-

PropertyPredicted Value
HOMO Energy~ -6.5 eV
LUMO Energy~ -2.5 eV
HOMO-LUMO Gap~ 4.0 eV
Ionization Potential~ 6.5 eV
Electron Affinity~ 2.5 eV

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. The MEP surface is color-coded to indicate different electrostatic potential values.

In the MEP of 2-Propenenitrile, 3-(3-nitrophenyl)-, regions of negative potential (typically colored red) are expected around the nitrogen atom of the nitrile group and the oxygen atoms of the nitro group, signifying areas prone to electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms, indicating sites for nucleophilic attack.

For 2-Propenenitrile, 3-(3-nitrophenyl)-, NBO analysis would likely reveal significant delocalization of electron density from the phenyl ring and the propenenitrile moiety towards the nitro group. This intramolecular charge transfer is a key factor in the molecule's electronic properties and reactivity. The analysis quantifies the stabilization energies associated with these interactions.

Computational methods can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. These predictions are crucial for identifying the presence of specific functional groups.

For 2-Propenenitrile, 3-(3-nitrophenyl)-, characteristic vibrational frequencies would be predicted for the C≡N stretch of the nitrile group, the N=O stretches of the nitro group, and the C=C stretch of the alkene. These theoretical spectra serve as a valuable reference for experimental studies.

Table 3: Predicted Key Vibrational Frequencies for 2-Propenenitrile, 3-(3-nitrophenyl)-

Functional GroupPredicted Wavenumber (cm⁻¹)
C≡N Stretch~2230
Asymmetric NO₂ Stretch~1530
Symmetric NO₂ Stretch~1350
C=C Stretch~1630

Mechanistic Investigations of Chemical Reactions

Theoretical chemistry can also be employed to investigate the mechanisms of chemical reactions involving 2-Propenenitrile, 3-(3-nitrophenyl)-. By mapping the potential energy surface of a reaction, computational methods can identify transition states and calculate activation energies. This information is vital for understanding reaction pathways and predicting reaction rates. For instance, the susceptibility of the double bond to addition reactions or the reactivity of the nitrile and nitro groups could be systematically explored through these in-silico investigations.

Computational Elucidation of Reaction Pathways and Transition States

A critical aspect of understanding the reactivity of 2-Propenenitrile, 3-(3-nitrophenyl)- involves the computational mapping of its potential reaction pathways. This would typically involve high-level quantum mechanical calculations to identify the structures of reactants, intermediates, transition states, and products. The primary goal of such studies would be to determine the energetics of these pathways, thereby predicting the most likely reaction mechanisms.

Detailed computational analysis would provide the Gibbs free energy of activation (ΔG‡) and reaction energies (ΔG_rxn) for various potential transformations, such as cycloadditions, nucleophilic additions to the activated double bond, or reactions involving the nitro group. The geometry of the transition states is of particular importance, as it reveals the atomic arrangement at the peak of the energy barrier, offering crucial insights into the factors that control reaction rates.

For a hypothetical reaction, such as a Diels-Alder cycloaddition, computational chemists would typically generate data similar to the following illustrative table:

Table 1: Hypothetical Energy Profile for a Reaction of 2-Propenenitrile, 3-(3-nitrophenyl)-

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State +25.3
Product -15.8

Note: This data is illustrative and not based on actual calculations for the specified compound.

Theoretical Prediction of Regioselectivity and Stereoselectivity

Many reactions involving a molecule as complex as 2-Propenenitrile, 3-(3-nitrophenyl)- could potentially yield multiple isomers. Theoretical calculations are invaluable for predicting the regioselectivity (the preferential formation of one constitutional isomer over another) and stereoselectivity (the preferential formation of one stereoisomer over another).

Computational models can predict these outcomes by comparing the activation energies of the transition states leading to the different possible products. A lower activation energy for one pathway implies that the corresponding product will be formed faster and is therefore the kinetically favored product.

For instance, in a hypothetical 1,3-dipolar cycloaddition reaction, the regioselectivity would be determined by calculating the energy barriers for the formation of the different regioisomeric products.

Table 2: Hypothetical Regioselectivity in a Cycloaddition Reaction

Transition State Activation Energy (kcal/mol) Predicted Product Ratio
TS-Regioisomer A 22.5 >99%
TS-Regioisomer B 28.1 <1%

Note: This data is for illustrative purposes only.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Attributes

QSPR studies establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For 2-Propenenitrile, 3-(3-nitrophenyl)-, a QSPR model could be developed to predict properties such as solubility, boiling point, or electronic properties based on a set of calculated molecular descriptors.

These descriptors can include constitutional, topological, geometrical, and electronic parameters. A typical QSPR study would involve the following steps:

Calculation of a wide range of molecular descriptors for a series of related compounds.

Experimental measurement of the property of interest for these compounds.

Development of a statistical model (e.g., multiple linear regression, machine learning algorithms) that correlates the descriptors with the property.

Validation of the model to ensure its predictive power.

Given the lack of specific experimental and computational data for 2-Propenenitrile, 3-(3-nitrophenyl)-, the development of a specific QSPR model is not currently feasible.

Future Research Directions and Unexplored Avenues

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of acrylonitrile (B1666552) derivatives is a well-established field; however, the pursuit of more efficient, sustainable, and versatile synthetic methodologies remains a critical research objective. researchgate.net Future research in the synthesis of 2-Propenenitrile, 3-(3-nitrophenyl)- could focus on several key areas:

Green Chemistry Approaches: Traditional synthetic methods often rely on harsh reaction conditions and hazardous reagents. Future research should prioritize the development of greener synthetic routes, employing environmentally benign solvents, catalysts, and reaction conditions. This could include exploring biocatalytic methods or flow chemistry processes to minimize waste and enhance safety. A recent study has demonstrated a novel catalytic method to produce renewable acrylonitrile from 3-hydroxypropionic acid (3-HP), which can be produced from sugars. nrel.gov This approach, if adapted, could offer a more sustainable pathway to acrylonitrile derivatives.

Catalytic Innovations: The development of novel catalysts could significantly enhance the efficiency and selectivity of the synthesis. This includes exploring the use of earth-abundant metal catalysts as alternatives to precious metals, as well as the design of sophisticated organocatalysts. For instance, gold-catalyzed reactions have shown high regioselectivity in the synthesis of other complex organic molecules and could be a promising avenue for acrylonitrile synthesis. acs.orgacs.org

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesResearch Focus
Biocatalysis High selectivity, mild reaction conditions, reduced environmental impact.Enzyme discovery and engineering, optimization of reaction parameters.
Flow Chemistry Enhanced safety, improved heat and mass transfer, potential for automation.Reactor design, process optimization, integration with real-time analytics.
Novel Catalysis Increased efficiency, higher yields, novel reaction pathways.Catalyst design and synthesis, mechanistic studies.

Exploration of Undiscovered Reactivity Patterns and Selectivities

The unique electronic properties conferred by the nitrile and nitro groups suggest that 2-Propenenitrile, 3-(3-nitrophenyl)- may exhibit novel reactivity patterns. smolecule.com Future research should aim to uncover and harness this latent reactivity:

Asymmetric Catalysis: The development of catalytic systems that can induce stereoselectivity in reactions involving the propenenitrile moiety would be a significant advancement. This could lead to the synthesis of chiral molecules with potential applications in pharmacology and materials science.

Novel Cycloaddition Reactions: Investigating the participation of the activated double bond in various cycloaddition reactions could lead to the synthesis of complex heterocyclic structures. These scaffolds are often found in biologically active molecules and functional materials.

Controlled Polymerization: Exploring the controlled polymerization of 2-Propenenitrile, 3-(3-nitrophenyl)- could lead to the development of novel polymers with unique optical, electronic, or thermal properties. The presence of the nitro group could also allow for post-polymerization modification, further expanding the functional scope of the resulting materials.

Integration with Machine Learning and Artificial Intelligence for Property Prediction and Reaction Design

Predictive Modeling: Machine learning algorithms can be trained on existing chemical data to predict various properties of 2-Propenenitrile, 3-(3-nitrophenyl)- and its derivatives, such as solubility, reactivity, and potential biological activity. pitt.eduresearch.google This can help prioritize synthetic targets and guide experimental design.

Reaction Optimization: AI-driven platforms can be used to design and optimize synthetic routes by predicting reaction outcomes under different conditions. chemrxiv.orgchemrxiv.org This can significantly reduce the time and resources required for experimental optimization. A recent breakthrough in this area is the development of a general machine learning interatomic potential (ANI-1xnr) that can simulate a wide range of organic reactions, potentially accelerating the discovery of new chemical processes. labmanager.com

De Novo Design: Generative models can be employed to design novel molecules based on 2-Propenenitrile, 3-(3-nitrophenyl)- with desired properties. This data-driven approach can expand the chemical space and uncover previously unexplored molecular architectures.

AI/ML ApplicationPotential ImpactKey Methodologies
Property Prediction Faster screening of derivatives, prioritization of synthetic targets.Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models, deep learning.
Reaction Design Accelerated discovery of optimal synthetic routes, reduced experimental effort.Retrosynthesis prediction algorithms, reaction outcome prediction models.
De Novo Design Discovery of novel molecules with tailored functionalities.Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs).

Advanced Characterization Techniques for In Situ and Dynamic Chemical Processes

To gain a deeper understanding of the reactivity and behavior of 2-Propenenitrile, 3-(3-nitrophenyl)-, the application of advanced characterization techniques is essential. These methods allow for the real-time monitoring of chemical reactions and the elucidation of transient intermediates:

In Situ Spectroscopy: Techniques such as in situ NMR, IR, and Raman spectroscopy can provide real-time information on reaction kinetics, mechanisms, and the formation of intermediates. This data is invaluable for optimizing reaction conditions and understanding complex reaction pathways.

Time-Resolved Crystallography: For reactions that occur in the solid state, time-resolved X-ray crystallography can capture the structural evolution of the reactants, intermediates, and products, providing a detailed atomistic view of the reaction mechanism.

Advanced Mass Spectrometry: Techniques like ambient ionization mass spectrometry can be used to monitor reactions in real-time without the need for sample preparation, enabling the rapid screening of reaction conditions and the identification of unexpected products.

The strategic application of these future research directions will undoubtedly unlock the full potential of 2-Propenenitrile, 3-(3-nitrophenyl)-, paving the way for new discoveries and innovations across various scientific disciplines.

Q & A

Q. What are the common synthetic routes for preparing 3-(3-nitrophenyl)propenenitrile derivatives?

  • Methodological Answer: A widely used approach involves condensation reactions between aromatic aldehydes and nitrile-containing precursors. For example, 3-nitrobenzaldehyde can react with acrylonitrile derivatives under acidic or basic catalysis to form α,β-unsaturated nitriles. Microwave-assisted synthesis may enhance reaction efficiency and yield .
  • Key Reagents: 3-Nitrobenzaldehyde, acrylonitrile, Knoevenagel catalysts (e.g., piperidine).
  • Conditions: Solvent-free or ethanol reflux (60–80°C), 4–12 hours.

Q. How is the structural identity of 3-(3-nitrophenyl)propenenitrile confirmed experimentally?

  • Methodological Answer: Structural characterization typically employs:
  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm nitrile (-C≡N) and nitrophenyl group positions.
  • X-ray Crystallography: Resolves bond lengths and angles, particularly the conjugation between the nitrile and aromatic system .
  • Mass Spectrometry (HRMS): Validates molecular formula (e.g., C9_9H6_6N2_2O2_2).

Advanced Research Questions

Q. What electronic properties arise from the conjugation of the nitrophenyl group with the propenenitrile moiety?

  • Methodological Answer: The nitro group (-NO2_2) acts as a strong electron-withdrawing group, polarizing the aromatic ring and enhancing the electrophilicity of the α,β-unsaturated nitrile. This conjugation facilitates:
  • Charge-Transfer Interactions: Observed in UV-Vis spectra (λmax_{\text{max}} ~300–400 nm) .
  • Redox Activity: Cyclic voltammetry reveals reversible reduction peaks for the nitro group (-0.5 to -1.2 V vs. Ag/AgCl) .
  • Table: Key Electronic Parameters
PropertyValueTechnique
HOMO-LUMO Gap3.2–3.8 eVDFT Calculations
Dipole Moment4.5–5.2 DX-ray Analysis

Q. How do structural modifications (e.g., substituent position) influence biological activity in nitrophenyl-propenenitrile analogs?

  • Methodological Answer: Substituent position critically affects bioactivity:
  • Para-Nitrophenyl Derivatives: Exhibit stronger anti-inflammatory activity due to enhanced electron withdrawal, reducing IL-6 secretion (IC50_{50} ~10–20 μM) .
  • Meta-Substitution (e.g., 3-nitrophenyl): Favors π-stacking interactions with biological targets, as shown in molecular docking studies with NLRP3 inflammasome .
  • Contradiction Note: Some studies report conflicting IL-6 modulation (both suppression and induction), likely due to cell-type-specific signaling .

Q. What analytical strategies resolve discrepancies in reported reaction yields for nitrophenyl-propenenitrile synthesis?

  • Methodological Answer: Yield inconsistencies often stem from:
  • Byproduct Formation: Monitor reaction intermediates via HPLC or TLC (silica gel, hexane/ethyl acetate eluent).
  • Catalyst Optimization: Screen Lewis acids (e.g., ZnCl2_2, BF3_3) to suppress side reactions .
  • Case Study: A 2021 study achieved 85% yield using ultrasound-assisted synthesis (20 kHz, 50°C), reducing polymerization side products .

Experimental Design Considerations

Q. How can computational methods guide the design of 3-(3-nitrophenyl)propenenitrile-based inhibitors?

  • Methodological Answer:
  • Molecular Dynamics (MD) Simulations: Predict binding stability to targets (e.g., NLRP3 ATP-binding pocket) .
  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values for anti-inflammatory activity .
  • Table: Example QSAR Parameters
Substituentσ (Hammett)IC50_{50} (μM)
-NO2_2 (meta)1.4312.5
-Cl (para)0.9228.7

Safety and Handling

Q. What are the critical safety protocols for handling nitrophenyl-propenenitrile derivatives?

  • Methodological Answer:
  • Toxicity: Nitriles release cyanide ions upon metabolic degradation; use fume hoods and PPE .
  • Storage: Keep under inert gas (N2_2) at -20°C to prevent hydrolysis.
  • Disposal: Treat with alkaline permanganate before incineration to neutralize cyanide .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.